N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)
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Overview
Description
N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) is a chemical compound with the molecular formula C23H22N2O6 and a molecular weight of 422.437 g/mol. This compound is known for its unique structure, which includes two isochroman-3-carboxamide groups connected by a propane-1,3-diyl linker. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) typically involves the reaction of isochroman-3-carboxylic acid derivatives with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF). The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) can be compared with other similar compounds, such as:
N,N’-{[(2-acrylamido-2-[(3-acrylamidopropoxy)methyl]propane-1,3-diyl)bis(oxy)]bis(propane-1,3-diyl)}diacrylamide: This compound contains acrylamide groups and is used in water-based curing materials.
N,N’-bis(1-oxoisochroman-3-carboxamide): Similar to the target compound but lacks the propane-1,3-diyl linker.
The uniqueness of N,N’-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-oxo-N-[3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]propyl]-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-20(18-12-14-6-1-3-8-16(14)22(28)30-18)24-10-5-11-25-21(27)19-13-15-7-2-4-9-17(15)23(29)31-19/h1-4,6-9,18-19H,5,10-13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKLUHTLAOMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCCNC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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